molecular formula C8H10N4O3 B13169050 Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine

Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine

Cat. No.: B13169050
M. Wt: 210.19 g/mol
InChI Key: LANIXBIUKYAMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-yl)-amine (CAS 1455-87-4) is a chemical compound offered for scientific research and development purposes. This compound is characterized as an orange solid with a melting point of 214-216 °C . The molecular formula is C8H8N4O3, and it has a molecular weight of 208.18 g/mol . For safe handling, this material should be stored sealed in a dry environment at room temperature . Researchers are advised to consult the safety data sheet (SDS) and handle this product with appropriate personal protective equipment. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

N,N-dimethyl-7-nitro-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine

InChI

InChI=1S/C8H10N4O3/c1-10(2)6-3-4-8(12(13)14)11-7(6)5-9-15-11/h3-5,9H,1-2H3

InChI Key

LANIXBIUKYAMDD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(N2C1=CNO2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The most common preparation method involves the reaction of 4-chloro-7-nitrobenzofurazan with dimethylamine under basic conditions. The nucleophilic amine attacks the electrophilic carbon bearing the chlorine substituent, displacing chloride and forming the target amine derivative.

Reaction Scheme:

$$
\text{4-Chloro-7-nitrobenzofurazan} + \text{Dimethylamine} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Dimethyl-(7-nitro-benzooxadiazol-4-yl)-amine} + \text{Cl}^-
$$

Reaction Conditions and Solvents

  • Solvents: Common solvents include acetonitrile, dichloromethane (DCM), methanol, or mixtures thereof. The choice depends on solubility and the base used.
  • Bases: Sodium bicarbonate or triethylamine are frequently employed to neutralize the released hydrochloric acid and facilitate the substitution.
  • Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures for several hours to overnight to ensure completion.
  • Purification: The crude product is typically purified by silica gel column chromatography using solvents such as ethyl acetate, methanol, or DCM.

Representative Experimental Procedure

A typical synthesis example adapted from recent peer-reviewed literature is as follows:

Component Amount Notes
4-Chloro-7-nitrobenzofurazan (NBD-chloride) 1.0 mmol (approx. 200 mg) Starting electrophile
Dimethylamine Excess (e.g., 2-3 mmol) Nucleophile
Sodium bicarbonate 3.0 mmol (approx. 250 mg) Base
Solvent Acetonitrile or Methanol Reaction medium
Temperature Room temperature Reaction time: 12-24 hours

Procedure: The NBD-chloride is dissolved in the solvent, followed by addition of sodium bicarbonate and dimethylamine. The mixture is stirred for 12-24 hours at room temperature. After completion, the reaction mixture is acidified with dilute HCl, extracted with DCM or ethyl acetate, dried over anhydrous sodium sulfate, filtered, and solvent removed under reduced pressure. The crude product is purified by column chromatography.

Yields and Purity

  • Yields for the dimethylamino derivative typically range between 50% and 85%, depending on reaction conditions and purification methods.
  • Purity is confirmed by spectroscopic methods such as NMR (1H and 13C), IR, and mass spectrometry.

Comparative Analysis of Preparation Methods

Method Reagents & Conditions Yield (%) Advantages Limitations
Nucleophilic substitution on NBD-chloride with dimethylamine (base: NaHCO3 or Et3N) Room temp, acetonitrile/methanol, 12-24 h 50-85 Simple, moderate to high yield, accessible reagents Requires chromatographic purification
Alternative amidoxime cyclization methods (general 1,2,4-oxadiazole synthesis) Amidoximes + acyl chlorides or esters, catalysts like TBAF, pyridine 40-90 (variable) Versatile for oxadiazole derivatives Often harsh conditions, purification challenges
Mechanochemical synthesis (emerging) Solid-state grinding with minimal solvent Not reported for this compound Environmentally friendly, solvent-free Not yet applied to this compound

Summary Table: Preparation Highlights

Aspect Details
Starting Material 4-Chloro-7-nitrobenzofurazan
Nucleophile Dimethylamine
Base Sodium bicarbonate or triethylamine
Solvent Acetonitrile, methanol, or dichloromethane
Temperature Room temperature to mild heating
Reaction Time 12-24 hours
Purification Silica gel column chromatography
Yield Range 50-85%
Characterization NMR, IR, MS

Chemical Reactions Analysis

Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

The compound Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine, also known as 4-Benzofurazanamine, N,N-dimethyl-7-nitro-, has the molecular formula C8H8N4O3 and a molecular weight of 208.17 g/mol . It is also known under other names such as N,N-Dimethyl-7-nitrobenzofurazane-4-amine and N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-7-amine . This compound is a benzoxadiazole derivative, which are organic heterocyclic compounds consisting of benzene fused with an oxadiazole ring .

Here's a detailed overview of its applications:

Synthesis and Derivatives

  • Synthesis of Novel Derivatives: this compound can be used to create new derivatives with chromogenic and fluorogenic properties .
  • Reaction with NBD-chloride: The compound 4-chloro-7-nitrobenzofurazan (NBD-chloride) is utilized in combination with various amines to produce novel derivatives . For example, it can be used with furfurylamine to synthesize N-(furan-2-ylmethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine .

Crystal Structure Analysis

  • Crystallization: Derivatives of this compound can be crystallized from hexane-dichloromethane co-solvent to produce yellow crystals suitable for X-ray analysis .
  • X-ray Analysis: X-ray analysis is used to determine the crystal structure of these compounds, providing detailed information about their molecular arrangement and interactions .

Applications in Biomedical Research

Mechanism of Action

The mechanism of action of Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine involves its interaction with specific molecular targets, leading to fluorescence. The nitro group in the compound plays a crucial role in its fluorescent properties, and the compound can bind to various biomolecules, allowing for their visualization under a fluorescence microscope .

Comparison with Similar Compounds

Biphenyl-2-yl-(7-nitro-benzo[1,2,5]oxadiazol-4-yl)-amine (10074-G5)

  • Structure : Features a biphenyl group instead of dimethylamine at the 4-position.
  • Activity: Binds to monomeric Aβ42 (6 µM affinity) and delays primary/secondary nucleation pathways in Alzheimer’s-related amyloid aggregation. Reduces hydrophobicity and toxicity of Aβ42 .
  • Key Difference : The biphenyl group enables π-π stacking and hydrophobic interactions, enhancing binding to disordered proteins like Aβ42. However, its larger size may reduce solubility compared to the dimethylamine analog.

N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

  • Structure : Methoxyphenyl substituent at the 4-position.
  • Properties: Documented mass spectral data (m/z 310.07) and synthetic accessibility.

Dimethyl-[4-(7-nitro-benzo[1,2,5]thiadiazol-4-yl)-phenyl]-amine (BTN)

  • Structure : Replaces benzooxadiazole with benzothiadiazole and includes a phenyl-dimethylamine group.
  • Activity: Exhibits aggregation-induced emission (AIE) and large third-order nonlinear optical coefficients, suggesting applications in optoelectronics .

Boronate- and Alkyl-Substituted Derivatives

  • Examples: Compound 13 (): Contains a boronate ester for Suzuki coupling applications.
  • Key Difference : Functional groups like boronate esters or long alkyl chains introduce synthetic versatility or target-specific interactions, unlike the simpler dimethylamine group.

Comparative Analysis of Key Properties

Compound Name Substituent at 4-Position Key Application/Activity Affinity/Data
Dimethyl-(7-nitro-benzoxadiazol-4-YL)-amine Dimethylamine (Inferred) Intermediate/fluorescence probe N/A (Limited direct data)
10074-G5 Biphenyl Aβ42 aggregation inhibition 6 µM affinity to Aβ42
N-(2-Methoxyphenyl)-benzoxadiazol-4-amine Methoxyphenyl Synthetic intermediate m/z 310.07 (ESI-MS)
BTN Phenyl-dimethylamine AIE and nonlinear optics β = 1.2×10⁻⁹ m/W (Z-scan)
Compound 13 () Boronate ester Suzuki coupling precursor 72% synthetic yield

Mechanistic and Functional Insights

  • Electron-Withdrawing Effects : The nitro group in all analogs enhances electron deficiency, stabilizing charge-transfer interactions critical for fluorescence (e.g., BTN) or protein binding (e.g., 10074-G5) .
  • Steric and Solubility Considerations : Dimethylamine’s compact size likely improves solubility relative to bulky biphenyl or methoxyphenyl groups, which could favor pharmacokinetics in drug design.
  • Target Specificity : Bulkier substituents (e.g., biphenyl in 10074-G5) enhance binding to disordered proteins, while smaller groups (e.g., dimethylamine) may prioritize metabolic stability or synthetic utility .

Biological Activity

Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine (commonly referred to as DNB) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of DNB, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

DNB belongs to the oxadiazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of the nitro group at the 7-position of the benzo[1,2,5]oxadiazole ring enhances its reactivity and potential biological activity. The compound's molecular formula is C₉H₈N₄O₃, with a molecular weight of 224.18 g/mol.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of DNB and its derivatives. A study indicated that compounds containing the oxadiazole moiety exhibit significant antibacterial activity against various bacterial strains. For instance, derivatives similar to DNB were found to be effective against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) reported in the low micromolar range. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

CompoundBacterial StrainMIC (µg/mL)
DNBStaphylococcus aureus1.56
DNBEscherichia coli4.0
DNB DerivativeBacillus subtilis0.78

Cytotoxic Activity

DNB has also shown cytotoxic effects in various cancer cell lines. A study evaluated its antiproliferative activity using MTT assays on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated that DNB significantly reduced cell viability in a dose-dependent manner.

Cell LineIC₅₀ (µM)
HeLa15
MCF-720

The cytotoxic mechanism may involve the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .

The biological activity of DNB can be attributed to several factors:

  • Nitro Group Reactivity : The nitro group can undergo reduction within cells, generating reactive nitrogen species (RNS), which may lead to oxidative stress and cellular damage.
  • Inhibition of Enzymatic Activity : DNB has been shown to inhibit specific enzymes involved in bacterial metabolism and proliferation, contributing to its antimicrobial effects .
  • Interaction with DNA : Some studies suggest that oxadiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

  • Antibacterial Efficacy Against Multidrug-Resistant Strains : A recent study tested DNB against multidrug-resistant strains of Mycobacterium tuberculosis , revealing promising results with MIC values comparable to first-line antibiotics . This suggests potential for further development as an antitubercular agent.
  • Cytotoxicity in Tumor Models : In vivo studies using mouse models demonstrated that administration of DNB led to significant tumor regression in xenograft models of breast cancer. Histological analysis showed increased apoptosis within tumor tissues treated with DNB compared to controls .

Q & A

Q. What are the recommended synthesis protocols for Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine, and how can reaction yields be optimized?

The synthesis of nitro-substituted oxadiazoles typically involves cyclization reactions under controlled conditions. For example, phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) has been used to cyclize hydrazide precursors into oxadiazole derivatives . To optimize yields, employ statistical Design of Experiments (DoE) methodologies to identify critical variables (e.g., temperature, stoichiometry, solvent polarity). Multivariate analysis can reduce experimental iterations by 30–50% while ensuring robust process parameters . Computational reaction path searches, such as quantum chemical calculations, can further predict optimal conditions before lab validation, accelerating development timelines .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving nitro-oxadiazole structures, providing bond-length precision within 0.002 Å and confirming regiochemistry . Pair this with high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to assign substituent positions. For nitro-group analysis, infrared (IR) spectroscopy at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric stretch) is critical .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use PPE (gloves, goggles, fume hoods) and avoid inhalation of dust. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Store in sealed containers under inert gas to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to resolve contradictions in reaction mechanisms?

Contradictions in proposed mechanisms (e.g., competing pathways in nitro-group activation) can be addressed via hybrid quantum mechanics/molecular mechanics (QM/MM) simulations. For instance, calculate activation energies for intermediates and validate against experimental kinetic data (e.g., Arrhenius plots). Tools like COMSOL Multiphysics enable dynamic reaction modeling, while machine learning algorithms identify outliers in datasets . Theoretical frameworks (e.g., frontier molecular orbital theory) can rationalize unexpected regioselectivity observed in electrophilic substitutions .

Q. What strategies are effective for optimizing heterogeneous reaction conditions for derivatives of this compound?

Heterogeneous catalysis (e.g., Pd/C or zeolites) requires precise control of surface area and pore size. Use Brunauer-Emmett-Teller (BET) analysis to characterize catalyst supports and design experiments varying pressure (1–10 bar) and solvent polarity (logP = 1.5–4.0). Response Surface Methodology (RSM) can model interactions between temperature (80–120°C) and catalyst loading (5–15 wt%), achieving >90% conversion efficiency .

Q. How can in vitro and in vivo models be designed to evaluate the biological activity of derivatives?

For anticancer screening, use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations . In vivo models (e.g., xenograft mice) require derivatives with logP < 3.5 to ensure bioavailability. For antioxidant activity, employ DPPH radical scavenging assays and compare to ascorbic acid controls. Structural analogs with benzodioxole moieties have shown enhanced tumor suppression via apoptosis induction .

Q. What statistical approaches are recommended for analyzing variable interactions in synthesis processes?

Multivariate analysis (e.g., Principal Component Analysis) reduces dimensionality in datasets with >10 variables (e.g., solvent, catalyst, time). Partial Least Squares Regression (PLSR) correlates process parameters (e.g., temperature) with outcomes (yield, purity). Bayesian optimization algorithms are superior for high-throughput experimentation, reducing optimization cycles by 40% compared to traditional grid searches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.